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Introduction

R-1881, also known as Metribolone, is a potent, synthetic, and non-aromatizable androgen. Its
primary utility in research stems from its high affinity and specific binding to the androgen
receptor (AR). In the context of prostate cancer, where the AR signaling pathway is a critical
driver of disease progression, R-1881 serves as an invaluable tool. It is widely used to mimic
the effects of natural androgens like dihydrotestosterone (DHT) to study AR-mediated cellular
processes, including gene expression, cell proliferation, and apoptosis.[1][2] Its stability and
potent agonist activity make it a standard reagent for activating the AR pathway in a controlled

in vitro setting.
Mechanism of Action

R-1881 functions as a classic AR agonist. Upon entering the cell, it binds to the ligand-binding
domain of the AR, which is predominantly located in the cytoplasm in an inactive state,
complexed with heat shock proteins. Ligand binding induces a conformational change, leading
to the dissociation of these chaperone proteins, receptor dimerization, and subsequent
translocation into the nucleus.[3] Within the nucleus, the AR-R1881 complex binds to specific
DNA sequences known as Androgen Response Elements (ARES) in the promoter or enhancer
regions of target genes, recruiting co-activators and initiating the transcription of androgen-
regulated genes that control various cellular functions.[4]

Applications in Prostate Cancer Cell Lines
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The application of R-1881 is highly dependent on the AR status of the prostate cancer cell line
being studied.

» AR-Positive, Androgen-Sensitive (e.g., LNCaP, VCaP, LAPC-4): In these cell lines, R-1881 is
used to stimulate AR-dependent proliferation and induce the expression of canonical AR
target genes such as Prostate-Specific Antigen (KLK3), TMPRSS2, and PSA.[1][5][6] These
cells are foundational models for studying the mechanisms of androgen action and for
screening potential AR antagonists. LNCaP cells, which harbor a T877A mutation in the AR,
are particularly well-characterized for their response to R-1881.[7]

» AR-Positive, Castration-Resistant (e.g., C4-2, LNCaP-abl): These cell lines, often derived
from androgen-sensitive parental lines, are used to model the progression to castration-
resistant prostate cancer (CRPC). R-1881 is used to investigate the persistent or altered AR
signaling in a low-androgen environment and to test therapies aimed at overcoming
resistance.[8][9]

e AR-Negative (e.g., PC-3, DU-145): These cell lines lack endogenous AR expression and are
thus androgen-independent.[10][11] They are primarily used as negative controls or are
engineered to exogenously express wild-type or mutant AR. In such reconstituted systems,
R-1881 is used to specifically study the function of the introduced receptor without
interference from endogenous AR.[12][13]

Quantitative Data Summary

Table 1: Common Applications of R-1881 in Prostate
Cancer Cell Lines

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC126237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9711876/
https://www.mdpi.com/1467-3045/44/2/41
https://genome.ucsc.edu/encode/protocols/cell/human/LNCaP_Crawford_protocol.pdf
https://www.mdpi.com/1422-0067/23/3/1046
https://pmc.ncbi.nlm.nih.gov/articles/PMC7349866/
https://pubmed.ncbi.nlm.nih.gov/16835890/
https://pubmed.ncbi.nlm.nih.gov/16580667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190877/
https://www.researchgate.net/figure/Quantitative-real-time-PCR-PC3-AR-cells-were-treated-with-R1881-for-the-indicated-time_fig3_5801878
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Cell Line

AR Status

Typical R-1881
Concentration

Common
Applications &
Observed Effects

LNCaP

Positive (T877A

mutant)

0.1-10nM

Induction of AR target
genes (e.g., PSA),
biphasic effect on
proliferation
(stimulation at low
conc., inhibition at
high conc.).[1][3][14]

VCaP

Positive (Wild-Type,
Amplified)

0.1-10nM

Strong induction of
AR-regulated genes,
proliferation studies in
a model with high AR
expression.[15][16]
[17]

LAPC-4

Positive (Wild-Type)

1-10nM

Study of wild-type AR
signaling, induction of
AR target genes, and
cell proliferation.[16]
[18]

C4-2

Positive (Androgen-
independent subline
of LNCaP)

1-10nM

Modeling castration-
resistant prostate
cancer, studying
persistent AR
signaling.[8][19]

PC-3

Negative (or very low)

0.1-1nM (in AR-

transfected cells)

Used as a null
background for
studying exogenously
expressed AR
function.[10][12]

DU-145

Negative (or very low)

N/A (unless AR is

expressed ectopically)

Negative control for
AR signaling studies.
[10][11]
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Table 2: R-1881 Induced Androgen-Regulated Gene
Expression

. R-1881 Treatment Fold Induction
Cell Line Gene Target . )
Concentration  Time (mRNA)
LNCaP PSA (KLK3) 1nM 24 hours >10-fold
LNCaP TMPRSS?2 1 nM 16 - 24 hours >5-fold[6]
Significant
LNCaP HSD3B1 1nM 24 - 120 hours )
increase[18]
Dose-dependent
LAPC-4 PSA (KLK3) 1 nM 24 hours _
increase[16]
Dose-dependent
C4-2 PSA (KLK3) 0.01-10nM 16 hours

increase[6]

Table 3: Effects of R-1881 on Prostate Cancer Cell
Proliferation

. R-1881 . Effect on
Cell Line ] Treatment Duration ] .
Concentration Proliferation

~50% increase in cell

LNCaP 0.1 nM 4-6 days
growth.[3]
~10% increase in cell
LNCaP 1nM 4-6 days
growth.[3]
Proliferation is less
induced or inhibited
LNCaP >1 nM 5 days
compared to lower
doses.[14]
LNCaP (104-R2 45-57% inhibition of
) 0.1-10nM 96 hours ] )
subline) proliferation.[3]
Stimulation of cell
VCaP 0.1 nM 4 days

growth.[15]

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.mdpi.com/1467-3045/44/2/41
https://pmc.ncbi.nlm.nih.gov/articles/PMC6456955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2715477/
https://www.mdpi.com/1467-3045/44/2/41
https://pmc.ncbi.nlm.nih.gov/articles/PMC3200457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3200457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6795499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3200457/
https://www.researchgate.net/figure/Cell-growth-inhibition-in-LNCaP-and-VCaP-cells-treated-with-AR-degraders-LNCaP-and-VCaP_fig2_354139071
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Visualizations

Cytoplasm

Inactive AR-HSP Complex

Pimerization &
Confprmational Change

Active R-1881-AR Dimer

Nuclear Translocation

Active R-1881-AR Dimer

Gene Transcription

Translation

/

Target Proteins

Cellular Response
(Proliferation, etc.)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1678701?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Caption: R-1881 activates the Androgen Receptor (AR) signaling pathway.
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Caption: Experimental workflow for analyzing the effects of R-1881.

Experimental Protocols

Protocol 1: General Cell Culture and Androgen
Stimulation with R-1881
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This protocol is optimized for LNCaP cells but can be adapted for other androgen-sensitive cell
lines.

Materials:

LNCaP cells (ATCC CRL-1740)

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e Charcoal/Dextran Stripped FBS (CDS-FBS)
e Penicillin-Streptomycin solution

e 0.25% Trypsin-EDTA

o Phosphate-Buffered Saline (PBS), sterile
» R-1881 (Metribolone)

o Ethanol (70-100%), sterile

 Tissue culture dishes/flasks/plates
Procedure:

e Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1%
Penicillin-Streptomycin at 37°C in a 5% CO: incubator.[7]

e Androgen Deprivation (Hormone Starvation):

o To study the effects of R-1881, it is crucial to first remove endogenous androgens from the
serum.

o Plate cells at the desired density. After 24 hours (to allow for attachment), replace the
standard growth medium with RPMI-1640 supplemented with 5-10% CDS-FBS.[8][20]
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o Culture the cells in this androgen-deprived medium for at least 48-72 hours before R-1881
treatment.[1][21]

e Preparation of R-1881 Stock Solution:

o Dissolve R-1881 powder in 70% ethanol to create a high-concentration stock solution
(e.g., 2.5 mM).[7]

o Store the stock solution at -20°C.

o On the day of the experiment, prepare working solutions by performing serial dilutions in
the appropriate cell culture medium (e.g., RPMI + 10% CDS-FBS). Prepare a vehicle
control using the same final concentration of ethanol as in the R-1881 treatment groups
(e.g., 0.01%).[1]

e R-1881 Treatment:
o Remove the androgen-deprivation medium from the cells.

o Add the medium containing the desired final concentration of R-1881 (e.g., 0.1 nM, 1 nM,
10 nM) or vehicle control.

o Return the cells to the incubator for the desired treatment duration, which will vary
depending on the downstream assay (e.g., 16-24h for gPCR, 48-72h for Western blot, 4-7
days for proliferation assays).[8][15]

Protocol 2: Western Blot Analysis of AR and PSA

Materials:

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x or 2x)

SDS-PAGE gels (e.g., 4-12% Bis-Tris)
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e PVDF or nitrocellulose membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (or other loading control)
o HRP-conjugated secondary antibody

e Enhanced Chemiluminescence (ECL) substrate

Procedure:

o Cell Lysis: After R-1881 treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA
buffer, scrape the cells, and incubate on ice for 30 minutes.[22]

o Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect
the supernatant and determine the protein concentration using a BCA assay.[22]

o Sample Preparation: Mix equal amounts of protein (e.g., 20-30 pg) with Laemmli sample
buffer and boil at 95°C for 5-10 minutes.[20][22]

o SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate
proteins by size. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary antibody (e.g., anti-AR or anti-PSA, diluted in
blocking buffer) overnight at 4°C.[22]

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.
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o Wash the membrane again three times with TBST.

o Detection: Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system. Analyze band intensity relative to the loading control
(e.g., GAPDH).[22]

Protocol 3: Quantitative Real-Time PCR (qPCR) for
Androgen-Regulated Genes

Materials:

e RNA extraction kit (e.g., RNeasy Kit)

o cDNA synthesis kit

e PCR master mix (e.g., SYBR Green)

o Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)
e gPCR instrument

Procedure:

o RNA Extraction: Following R-1881 treatment (typically 16-24 hours), lyse the cells directly in
the culture dish and extract total RNA according to the manufacturer's protocol.

o cDNA Synthesis: Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse
transcription Kit.

e (PCR Reaction:

o Prepare the gPCR reaction mix containing gPCR master mix, forward and reverse primers
(for one gene per reaction), and diluted cDNA.

o Run the reaction in a gPCR instrument using a standard thermal cycling program (e.g.,
initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the
relative expression of target genes using the AACt method, normalizing to the housekeeping
gene and comparing the R-1881 treated samples to the vehicle-treated controls.[23]

Protocol 4: Cell Proliferation Assay (MTT)

Materials:

96-well tissue culture plates

R-1881 and vehicle control media

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of medium.[24]

Androgen Deprivation and Treatment: Perform androgen deprivation as described in
Protocol 1. After 48 hours, replace the medium with 100 pL of fresh medium containing
various concentrations of R-1881 or vehicle control.

Incubation: Incubate the plate for 4 to 7 days, as proliferation effects may take several days
to become apparent.[14][15]

MTT Addition: Add 10-20 pL of MTT reagent to each well and incubate for 2-4 hours at 37°C,
allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]

Solubilization: Carefully remove the medium and add 100-150 pL of solubilization solution to
each well to dissolve the formazan crystals.[2][26]

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution
and read the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]
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o Data Analysis: Subtract the background absorbance (from wells with medium only) and
calculate the percentage of cell viability or proliferation relative to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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